Methyl 2-[5-methyl-4-[[2-(oxolan-2-yl)pyrrolidine-1-carbonyl]amino]pyrazol-1-yl]acetate
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Overview
Description
Methyl 2-[5-methyl-4-[[2-(oxolan-2-yl)pyrrolidine-1-carbonyl]amino]pyrazol-1-yl]acetate is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[5-methyl-4-[[2-(oxolan-2-yl)pyrrolidine-1-carbonyl]amino]pyrazol-1-yl]acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the pyrrolidine and oxolane rings through a series of condensation and cyclization reactions. The final step often involves esterification to introduce the methyl acetate group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-methyl-4-[[2-(oxolan-2-yl)pyrrolidine-1-carbonyl]amino]pyrazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Methyl 2-[5-methyl-4-[[2-(oxolan-2-yl)pyrrolidine-1-carbonyl]amino]pyrazol-1-yl]acetate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where pyrazole derivatives are known to be effective.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Methyl 2-[5-methyl-4-[[2-(oxolan-2-yl)pyrrolidine-1-carbonyl]amino]pyrazol-1-yl]acetate exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-[5-methyl-4-[[2-(oxolan-2-yl)pyrrolidine-1-carbonyl]amino]pyrazol-1-yl]acetate include other pyrazole derivatives, such as:
- Methyl 2-[4-[[2-(oxolan-2-yl)pyrrolidine-1-carbonyl]amino]pyrazol-1-yl]acetate
- Ethyl 2-[5-methyl-4-[[2-(oxolan-2-yl)pyrrolidine-1-carbonyl]amino]pyrazol-1-yl]acetate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 2-[5-methyl-4-[[2-(oxolan-2-yl)pyrrolidine-1-carbonyl]amino]pyrazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-11-12(9-17-20(11)10-15(21)23-2)18-16(22)19-7-3-5-13(19)14-6-4-8-24-14/h9,13-14H,3-8,10H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBKHOVWVMQKLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(=O)OC)NC(=O)N2CCCC2C3CCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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